molecular formula C8H5BrF2O2 B1593355 Methyl 2-bromo-4,5-difluorobenzoate CAS No. 878207-28-4

Methyl 2-bromo-4,5-difluorobenzoate

Cat. No. B1593355
M. Wt: 251.02 g/mol
InChI Key: ZCGAVEFBZYWYJW-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-4,5-difluorobenzoate” is a chemical compound with the molecular formula C8H5BrF2O2 . It is used as a reagent in the synthesis of pharmaceuticals .


Synthesis Analysis

The synthesis of “Methyl 2-bromo-4,5-difluorobenzoate” involves a mixture of 2-bromo-4,5-difluorobenzoic acid in dichloromethane and methanol. Trimethylsilyl diazomethane is added to this mixture and the reaction is stirred at room temperature for 1 hour. The product is obtained as an oil with a yield of 94% .


Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-4,5-difluorobenzoate” can be represented by the canonical SMILES string: COC(=O)C1=CC(=C(C=C1Br)F)F . This indicates that the molecule consists of a methyl ester group (COC=O) attached to a bromo-difluorobenzoate ring .


Physical And Chemical Properties Analysis

“Methyl 2-bromo-4,5-difluorobenzoate” has a molecular weight of 251.02 g/mol . It has a XLogP3-AA value of 2.7, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

  • Photodynamic Therapy Application : A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit properties useful for photodynamic therapy applications in treating cancer, such as good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

  • Natural Products Research : Zhao et al. (2004) isolated new bromophenol derivatives from the red alga Rhodomela confervoides, including compounds structurally related to Methyl 2-bromo-4,5-difluorobenzoate. These compounds were analyzed for their potential biological activities against cancer cell lines and microorganisms (Zhao et al., 2004).

  • Material Sciences and Environmental Assessments : Zherikova et al. (2016) studied the structure-property relationships in halogenbenzoic acids, including bromobenzoic acids, which are structurally similar to Methyl 2-bromo-4,5-difluorobenzoate. This research provides insights into the thermodynamics of sublimation, fusion, vaporization, and solubility of such compounds, which is crucial for material sciences and environmental assessments (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).

  • Synthetic Chemistry : The synthesis of Methyl 4-Bromo-2-methoxybenzoate, closely related to Methyl 2-bromo-4,5-difluorobenzoate, was investigated by Chen Bing-he (2008). This study provides insights into the synthetic pathways and potential applications of such compounds in various fields, including pharmaceuticals (Chen Bing-he, 2008).

  • Drug Discovery and Pharmacology : Han Lijun (2010) synthesized a compound structurally related to Methyl 2-bromo-4,5-difluorobenzoate and tested its inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). This research is significant in the context of drug discovery, particularly in identifying new therapeutic agents (Han Lijun, 2010).

properties

IUPAC Name

methyl 2-bromo-4,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGAVEFBZYWYJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650474
Record name Methyl 2-bromo-4,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-4,5-difluorobenzoate

CAS RN

878207-28-4
Record name Methyl 2-bromo-4,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 2-bromo-4,5-difluorobenzoic acid (1 g, 4.22 mmol) in dichloromethane (10 mL) and MeOH (1 mL) was added trimethylsilyl)diazomethane (2.110 mL, 4.22 mmol) and the reaction was stirred at rt for 1 h. It was then concentrated to obtain methyl 2-bromo-4,5-difluorobenzoate (1 g, 3.98 mmol, 94% yield) as an oil. 1H NMR (400 MHz, CDCl3) δ 7.76 (dd, J=10.5, 8.3 Hz, 1H), 7.57-7.49 (m, 1H), 3.96 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2.11 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-4,5-difluoro-benzoic acid (5 g, 21.10 mmol) in methanol (100 mL) was added concentrated sulfuric acid (0.21 mL, 2.11 mmol) at 0° C. The reaction mixture was then heated at 80° C. for 4 hours. After cooling to room temperature, the mixture was poured into ice water, and extracted with ethyl acetate. The organic layer was washed with saturated sodium bicarbonate, then brine, dried over sodium sulfate, filtered, and concentrated to afford the crude product 2-bromo-4,5-difluoro-benzoic acid methyl ester (1.48 g, 28%) as a clear oil, which was used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Di Pizio, LAW Waterloo, R Brox, S Löber… - Cellular and Molecular …, 2020 - Springer
Human bitter taste receptors (TAS2Rs) are a subfamily of 25 G protein-coupled receptors that mediate bitter taste perception. TAS2R14 is the most broadly tuned bitter taste receptor, …
Number of citations: 35 link.springer.com
Y Da, W Yuan, T Xin, Y Nie, Y Ye, YJ Yan… - Bioorganic & medicinal …, 2012 - Elsevier
The synthesis and pharmaceutical activity of new potent non-tetrazole angiotensin II (Ang II) receptor antagonists were described. These compounds were fluorine substituted …
Number of citations: 21 www.sciencedirect.com
PA Vadola, I Carrera, D Sames - The Journal of organic chemistry, 2012 - ACS Publications
We here report a study of the intramolecular amination of sp 3 C–H bonds via the hydride transfer cyclization of N-tosylimines (HT-amination). In this transformation, 5-aryl aldehydes are …
Number of citations: 68 pubs.acs.org

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